molecular formula C17H26O B11955556 Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- CAS No. 61103-72-8

Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)-

Cat. No.: B11955556
CAS No.: 61103-72-8
M. Wt: 246.4 g/mol
InChI Key: JJKBEXZXMQRNOU-UHFFFAOYSA-N
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Description

Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound characterized by its unique structure. It consists of a benzene ring substituted with a 2-propenyloxy group and a 1,1,3,3-tetramethylbutyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves the following steps:

    Preparation of 1-(2-propenyloxy)benzene: This can be achieved by reacting benzene with 2-propenyloxy chloride in the presence of a base such as sodium hydroxide.

    Introduction of the 1,1,3,3-tetramethylbutyl group: This step involves the alkylation of 1-(2-propenyloxy)benzene with 1,1,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and additives.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(2-propenyloxy)-4-(tert-butyl)-: Similar structure but with a tert-butyl group instead of a 1,1,3,3-tetramethylbutyl group.

    Benzene, 1-(2-propenyloxy)-4-(isopropyl)-: Contains an isopropyl group instead of a 1,1,3,3-tetramethylbutyl group.

    Benzene, 1-(2-propenyloxy)-4-(methyl)-: Features a methyl group in place of the 1,1,3,3-tetramethylbutyl group.

Uniqueness

Benzene, 1-(2-propenyloxy)-4-(1,1,3,3-tetramethylbutyl)- stands out due to its bulky 1,1,3,3-tetramethylbutyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it distinct from its similar counterparts.

Properties

CAS No.

61103-72-8

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-prop-2-enoxy-4-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C17H26O/c1-7-12-18-15-10-8-14(9-11-15)17(5,6)13-16(2,3)4/h7-11H,1,12-13H2,2-6H3

InChI Key

JJKBEXZXMQRNOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC=C

Origin of Product

United States

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